

## Meta-analysis of Clinical Trials Investigating (-)beta-Sitosterol for Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials evaluating the efficacy and safety of **(-)-beta-sitosterol** for the treatment of Benign Prostatic Hyperplasia (BPH). It is intended for researchers, scientists, and drug development professionals seeking an objective comparison of beta-sitosterol with other alternatives, supported by experimental data.

# Efficacy of (-)-beta-Sitosterol in BPH: A Quantitative Summary

Multiple meta-analyses of randomized controlled trials have demonstrated that beta-sitosterol provides a statistically significant improvement in urinary symptoms and flow measures in men with BPH. The primary endpoints evaluated in these trials include the International Prostate Symptom Score (IPSS), peak urinary flow rate (Qmax), and post-void residual volume (PVR).

A systematic review of four randomized, double-blind, placebo-controlled trials involving 519 men showed that beta-sitosterol significantly improved urinary symptom scores and flow measures.[1] For two of the studies that reported IPSS, the weighted mean difference against placebo was a reduction of 4.9 points.[1] Furthermore, the weighted mean difference for peak urinary flow rate was an increase of 3.91 mL/s, and for residual volume, a decrease of 28.62 mL.[1] It is important to note that beta-sitosterol did not demonstrate a reduction in prostate size.[1]



The following tables summarize the key quantitative data from these meta-analyses, comparing the effects of beta-sitosterol to placebo.

Table 1: Meta-analysis of Efficacy Outcomes for (-)-beta-Sitosterol vs. Placebo in BPH

| Outcome<br>Measure                          | Weighted<br>Mean<br>Difference<br>(WMD) | 95%<br>Confidence<br>Interval (CI) | Number of<br>Studies | Total<br>Participants |
|---------------------------------------------|-----------------------------------------|------------------------------------|----------------------|-----------------------|
| International Prostate Symptom Score (IPSS) | -4.9 points                             | -6.3 to -3.5                       | 2                    | 377                   |
| Peak Urinary<br>Flow Rate<br>(Qmax)         | +3.91 mL/s                              | +0.91 to +6.90                     | 4                    | 519                   |
| Post-Void<br>Residual Volume<br>(PVR)       | -28.62 mL                               | -41.42 to -15.83                   | 4                    | 519                   |

Table 2: Safety and Tolerability of (-)-beta-Sitosterol vs. Placebo in BPH

| Outcome         | Beta-Sitosterol<br>Group | Placebo Group | Significance    |
|-----------------|--------------------------|---------------|-----------------|
| Withdrawal Rate | 7.8%                     | 8.0%          | Not Significant |

### **Experimental Protocols of Key Clinical Trials**

The meta-analyses included data from several key randomized, double-blind, placebocontrolled clinical trials. The methodologies of two of the most frequently cited studies, by Berges et al. (1995) and Klippel et al. (1997), are detailed below.

Berges et al. (1995)



- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Participants: 200 male patients with symptomatic BPH.
- Intervention: 20 mg of a beta-sitosterol-containing phytosterol preparation administered three times daily for six months.
- Control: Placebo administered three times daily for six months.
- Primary Outcome Measures:
  - International Prostate Symptom Score (IPSS)
  - Peak urinary flow rate (Qmax)
  - Post-void residual volume (PVR)
- Inclusion Criteria (General): Men with symptomatic BPH.[2]
- Exclusion Criteria: Not explicitly detailed in the available abstracts.

Klippel et al. (1997)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial.[3][4]
- Participants: 177 male patients with BPH.[3][4]
- Intervention: 130 mg of free beta-sitosterol daily for six months.[3][4]
- Control: Placebo daily for six months.[3]
- Primary Outcome Measure: International Prostate Symptom Score (IPSS).[3][4]
- Secondary Outcome Measures:
  - Quality of Life (QoL) index
  - Peak urinary flow rate (Qmax)



- Post-void residual urinary volume (PVR)[3][4]
- Inclusion Criteria: Patients with symptomatic outlet obstruction caused by BPH.[3]
- Exclusion Criteria: A 4-week wash-out period was required for patients on symptomatic medication for benign prostatic disorders. Concomitant medication with drugs acting on the hormonal axis of the prostate, cimetidine, anticholinergics, sympathomimetics, and psychotropic drugs were discontinued two weeks before entering the trial.[5]

Measurement of Urodynamic Parameters

Urodynamic studies, including uroflowmetry and post-void residual volume measurement, are crucial in assessing the severity of BPH and the efficacy of treatment.[6]

- Uroflowmetry (Peak Urinary Flow Rate Qmax): The patient urinates into a specialized funnel connected to a uroflowmeter, which measures the volume of urine passed over time. The peak flow rate is the maximum flow achieved during urination.[6][7]
- Post-Void Residual Volume (PVR): This is the amount of urine remaining in the bladder after urination. It is typically measured using a bladder scan (a type of ultrasound) or by passing a catheter into the bladder to drain and measure the remaining urine.[6][8]

International Prostate Symptom Score (IPSS)

The IPSS is a validated, self-administered questionnaire consisting of seven questions related to urinary symptoms and one question about quality of life.[9] Each of the seven symptom questions is scored on a scale of 0 to 5, with the total score ranging from 0 to 35. The scores are categorized as mild (0-7), moderate (8-19), or severe (20-35).[6]

# Proposed Mechanism of Action of (-)-beta-Sitosterol in BPH

The therapeutic effects of beta-sitosterol in BPH are believed to be multifactorial, with two primary proposed mechanisms: inhibition of 5-alpha-reductase and anti-inflammatory effects.

1. Inhibition of 5-alpha-reductase



The enzyme 5-alpha-reductase converts testosterone into the more potent androgen, dihydrotestosterone (DHT).[10][11][12][13] DHT is a key driver of prostate growth, and its elevated levels are implicated in the pathophysiology of BPH.[10][14] Beta-sitosterol is thought to competitively inhibit 5-alpha-reductase, thereby reducing the conversion of testosterone to DHT within the prostate gland. This leads to a decrease in androgenic stimulation of prostate cells, which may help to alleviate BPH symptoms.



Click to download full resolution via product page

Caption: Inhibition of 5-alpha-reductase by beta-sitosterol.



#### 2. Anti-inflammatory Effects

Chronic inflammation is increasingly recognized as a significant contributor to the development and progression of BPH. Beta-sitosterol has demonstrated anti-inflammatory properties that may play a role in its therapeutic effects. The proposed mechanism involves the modulation of pro-inflammatory signaling pathways within the prostate tissue. By reducing inflammation, beta-sitosterol may help to alleviate the irritative urinary symptoms associated with BPH.



Click to download full resolution via product page

Caption: Anti-inflammatory action of beta-sitosterol in BPH.





### **Clinical Trial Workflow**

The following diagram illustrates a typical workflow for a randomized, double-blind, placebocontrolled clinical trial investigating the efficacy of beta-sitosterol for BPH.





Click to download full resolution via product page

Caption: Workflow of a typical BPH clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Beta-sitosterols for benign prostatic hyperplasia PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicentric, placebo-controlled, double-blind clinical trial of beta-sitosterol (phytosterol) for the treatment of benign prostatic hyperplasia. German BPH-Phyto Study group PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. menssuperhealthreport.com [menssuperhealthreport.com]
- 6. Benign Prostatic Hyperplasia StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Benign prostatic hyperplasia (BPH) Diagnosis and treatment Mayo Clinic [mayoclinic.org]
- 9. youtube.com [youtube.com]
- 10. Dihydrotestosterone Wikipedia [en.wikipedia.org]
- 11. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5α-Reductase Wikipedia [en.wikipedia.org]
- 14. Biochemistry, Dihydrotestosterone StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Clinical Trials Investigating (-)-beta-Sitosterol for Benign Prostatic Hyperplasia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666911#meta-analysis-of-clinical-trials-involving-beta-sitosterol-for-bph]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com